2-[(3,4-difluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate
Overview
Description
2-[(3,4-difluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a difluoroanilino group, a thienyl ring, and a dimethylsulfamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-difluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate typically involves multiple steps, starting with the preparation of the difluoroanilino intermediate. This intermediate is then reacted with a thienyl compound under specific conditions to form the desired product. Common reagents used in these reactions include anhydrous solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-difluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(3,4-difluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,4-difluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets and pathways. The difluoroanilino group and thienyl ring are believed to play key roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-dichloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate
- 2-[(3,4-dimethoxyanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate
- 2-[(3,4-dimethylthioanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate
Uniqueness
2-[(3,4-difluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate is unique due to the presence of the difluoroanilino group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
[2-[(3,4-difluorophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O4S2/c1-17(2)23(19,20)21-11-5-6-22-12(11)13(18)16-8-3-4-9(14)10(15)7-8/h3-7H,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQIBSJSZAGTBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801151058 | |
Record name | 2-[[(3,4-Difluorophenyl)amino]carbonyl]-3-thienyl N,N-dimethylsulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801151058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338794-68-6 | |
Record name | 2-[[(3,4-Difluorophenyl)amino]carbonyl]-3-thienyl N,N-dimethylsulfamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338794-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(3,4-Difluorophenyl)amino]carbonyl]-3-thienyl N,N-dimethylsulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801151058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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